molecular formula C18H28B2O4 B1278415 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene CAS No. 99770-93-1

1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Cat. No. B1278415
CAS RN: 99770-93-1
M. Wt: 330 g/mol
InChI Key: UOJCDDLTVQJPGH-UHFFFAOYSA-N
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Description

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a compound that is part of a broader class of organoboron compounds, which are of significant interest in organic synthesis and materials science due to their utility in various chemical reactions, including Suzuki-Miyaura cross-coupling. The compound features a benzene ring substituted with two 1,3,2-dioxaborolane rings at the 1 and 4 positions, which are known for their stability and reactivity in borylation reactions.

Synthesis Analysis

The synthesis of related organoboron compounds has been explored through palladium-catalyzed borylation reactions. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved by reacting aryl bromides with 2,2'-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents like EtOH or DMSO . This method has proven to be particularly effective for aryl bromides with sulfonyl groups.

Molecular Structure Analysis

While the specific molecular structure of 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is not detailed in the provided papers, related compounds have been characterized using techniques such as NMR spectroscopy, X-ray powder diffraction, and density functional theory (DFT) calculations . These methods can provide insights into the geometry, vibrational frequencies, and absorption spectra, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of organoboron compounds is well-documented, particularly in cross-coupling reactions. The presence of the dioxaborolane rings in the compound suggests that it could participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of organoboron compounds like 1,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene are influenced by the boron-containing groups attached to the aromatic ring. These groups can affect the compound's stability, solubility, and reactivity. For example, the electropolymerization of a related compound, 1,4-bis(pyrrol-2-yl)benzene, has been studied, showing that it forms a highly electroactive polymer with low oxidation potential . This suggests that the boron-containing groups can confer unique electrochemical properties to the compound.

Scientific Research Applications

  • Borylation at the benzylic C-H bond of alkylbenzenes

    • Field : Organic Chemistry
    • Application : This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : The process involves the presence of a palladium catalyst to form pinacol benzyl boronate .
    • Results : The outcome of this process is the formation of pinacol benzyl boronate .
  • Hydroboration of alkyl or aryl alkynes and alkenes

    • Field : Organic Chemistry
    • Application : This compound can be used in the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : The process involves the presence of transition metal catalysts .
    • Results : The outcome of this process is the formation of boron-containing compounds .
  • Borylate arenes

    • Field : Organic Chemistry
    • Application : This compound can be used as a reagent to borylate arenes .
    • Method : The specific method of application is not mentioned .
    • Results : The outcome of this process is the formation of borylated arenes .
  • Preparation of Fluorenylborolane

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Method : The specific method of application is not mentioned .
    • Results : The outcome of this process is the formation of fluorenylborolane .
  • Synthesis of Conjugated Copolymers

    • Field : Polymer Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method : The specific method of application is not mentioned .
    • Results : The outcome of this process is the formation of conjugated copolymers .
  • Synthesis of 3-{6-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-benzoimidazol-2-yl}-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester

    • Field : Medicinal Chemistry
    • Application : “1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” can potentially be used in the synthesis of complex organic molecules .
    • Method : The process involves drying the organic layer (MgSO 4), concentrating and purifying by flash column chromatography (silica gel, 20 to 60percent ethyl acetate/hexane) .
    • Results : The outcome of this process is the formation of 3-{6-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1H-benzoimidazol-2-yl}-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester .
  • Preparation of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole

    • Field : Organic Chemistry
    • Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .
    • Method : The specific method of application is not mentioned .
    • Results : The outcome of this process is the formation of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .
  • Synthesis of 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]

    • Field : Organic Chemistry
    • Application : “1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” can potentially be used in the synthesis of 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] .
    • Method : The specific method of application is not mentioned .
    • Results : The outcome of this process is the formation of 2,2′-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] .
  • Synthesis of Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane

    • Field : Organic Chemistry
    • Application : “1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” can potentially be used in the synthesis of Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane .
    • Method : The specific method of application is not mentioned .
    • Results : The outcome of this process is the formation of Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methane .

Safety And Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The signal word for this compound is "Warning" .

Future Directions

The compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . These potential applications indicate promising future directions for this compound.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-9-11-14(12-10-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJCDDLTVQJPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442257
Record name 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

CAS RN

99770-93-1
Record name 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Phenyldiboronic acid, bis(pinacol) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
116
Citations
K Jin, B Yue, L Yan, R Qiao, H Zhao… - Chemistry–An Asian …, 2022 - Wiley Online Library
Proton exchange membrane (PEM) is pivotal for proton exchange membrane fuel cells (PEMFCs). In the present work, a block copolymer with hydrophilic alkyl sulfonated side groups …
Number of citations: 2 onlinelibrary.wiley.com
Y Wang, Y Zhang, B Liu - Analytical chemistry, 2010 - ACS Publications
A fluorescence “turn-on” assay for monitoring protease activity is developed on the basis of a water-soluble carboxylated polyfluorene derivative, PFP-CO 2 Na, and its different …
Number of citations: 82 pubs.acs.org
GWP Van Pruissen, F Gholamrezaie… - Journal of Materials …, 2012 - pubs.rsc.org
Using Stille and Suzuki polymerization reactions we incorporate thienoisoindigo (TII) as an acceptor co-monomer into a series of alternating π-conjugated copolymers with …
Number of citations: 99 pubs.rsc.org
AM Mfuh, BD Schneider, W Cruces, OV Larionov - nature protocols, 2017 - nature.com
Boronic acids and esters have critical roles in the areas of synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. Many of the current …
Number of citations: 29 www.nature.com
W Yang, N Sun, X Wang, B Yu… - … für anorganische und …, 2022 - Wiley Online Library
A mixture containing the reactions solution between 3,3′′,5,5′′‐tetraformyl‐4,4′′‐[1,1′:4′,1′′‐terphenyl]diol (TTD) and two enantiomers of cyclohexanediamine, …
Number of citations: 1 onlinelibrary.wiley.com
SH Jin, DS Koo, CK Hwang, JY Do, YI Kim… - Macromolecular …, 2005 - Springer
We synthesized two new series of alternating copolymers, poly[bis(2-(4-phenylenevinylene)-2-cyanoethenyl)-9,9-dihexyl-9H-fluoren-2,7-yl-alt-1,4-phenylene](Polymer-I) and poly[bis(2-(…
Number of citations: 9 link.springer.com
X Yin, H Sun, W Zeng, Y Xiang, T Zhou, D Ma… - Organic Electronics, 2016 - Elsevier
A series of new quinoxaline-containing compounds, namely, 2,3,6,7-tetrakis(3-(pyridin-3-yl)phenyl)quinoxaline (Tm3PyQ), 2,3,6,7-tetrakis(3-(pyridin-4-yl)phenyl)quinoxaline (Tm4PyQ), …
Number of citations: 25 www.sciencedirect.com
G Wu, Y Liu, Z Yang, L Ma, Y Tang, X Zhao, H Rouh… - Research, 2021 - spj.science.org
Conjugated polymers and oligomers have great potentials in various fields, especially in materials and biological sciences because of their intriguing electronic and optoelectronic …
Number of citations: 12 spj.science.org
R Diao, H Ye, Z Yang, S Zhang, K Kong, J Hua - Polymer Chemistry, 2019 - pubs.rsc.org
Donor–acceptor (D–A) type conjugated organic polymers exhibited great potential for photocatalytic hydrogen evolution due to their diverse synthetic approaches, tunable energy band, …
Number of citations: 20 pubs.rsc.org
Q Xu, L An, M Yu, S Wang - Macromolecular rapid …, 2008 - Wiley Online Library
A highly pH sensitive water‐soluble polyfluorene derivative (PFP‐aa) has been designed and synthesized by Suzuki coupling reaction. The PFP‐aa contains two amino and four …
Number of citations: 51 onlinelibrary.wiley.com

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